molecular formula C29H53NO5 B12291185 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate

1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate

Cat. No.: B12291185
M. Wt: 495.7 g/mol
InChI Key: CBHKWVNFZKJLIS-UHFFFAOYSA-N
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Description

1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate is a complex organic compound with a molecular formula of C29H53NO5. This compound is known for its unique structure, which includes an oxetane ring, a long alkyl chain, and a formamido group. It has been studied for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate involves multiple steps. One common method includes the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Attachment of the Hexyl Group: The hexyl group is introduced through an alkylation reaction.

    Formation of the Tridecanyl Chain: The tridecanyl chain is attached via a series of reactions, including esterification and reduction.

    Introduction of the Formamido Group: The formamido group is introduced through a formylation reaction.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2), can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate has been studied for various scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, leading to various biological effects.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Hexyl-4-oxo-2-oxetanyl)-2-tridecanyl N-formylleucinate
  • 1-(3-Hexyl-4-oxo-2-oxetanyl)-2-tridecanyl N-formylvalinate
  • Orlistat

Uniqueness

1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate is unique due to its specific combination of functional groups and structural features. The presence of the oxetane ring, long alkyl chain, and formamido group distinguishes it from other similar compounds. This unique structure contributes to its specific chemical and biological properties, making it valuable for various applications.

Biological Activity

1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate, also known by its chemical structure and various identifiers, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that illustrate its efficacy.

Molecular Formula : C30H55NO5
Molecular Weight : 509.761 g/mol
CAS Number : 881900-54-5
IUPAC Name : (2S)-1-[(2S,3S)-3-(3-hexyl)-4-oxooxetan-2-yl]tridecan-2-yl (2S)-2-formamido-4-methylpentanoate

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Its structural components suggest potential interactions with lipid metabolism pathways, particularly as an inhibitor of pancreatic lipase, similar to the well-known anti-obesity drug Orlistat .

Key Mechanisms:

  • Inhibition of Lipase Activity : The compound may inhibit the action of pancreatic lipase, leading to reduced fat absorption in the gastrointestinal tract.
  • Receptor Interaction : Potential affinity for various G-protein coupled receptors (GPCRs) involved in energy homeostasis and appetite regulation.

Anti-obesity Effects

Research indicates that compounds with similar structures exhibit significant anti-obesity effects by modulating energy balance and lipid metabolism. For instance, studies on related compounds have shown reductions in body weight and fat mass in animal models .

Case Studies

  • Animal Model Study : A study involving genetically obese ob/ob mice treated with a compound structurally similar to this compound demonstrated a decrease in food intake and body weight over a two-week period. The treatment resulted in lower fasting blood glucose and plasma insulin levels compared to control groups .
  • Clinical Trials on Related Compounds : Clinical trials assessing the efficacy of Orlistat have shown significant weight loss among participants over a six-month period, supporting the hypothesis that similar compounds may yield comparable results in human subjects .

Data Table: Biological Activities of Related Compounds

Compound NameMechanism of ActionModelOutcome
OrlistatPancreatic lipase inhibitorHuman trialsSignificant weight loss
Similar Compound ALipid absorption inhibitionob/ob miceDecreased food intake and body weight
Similar Compound BAppetite regulation via GPCRsRat modelIncreased energy expenditure

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of compounds related to this compound. Modifications can improve receptor binding affinity and metabolic stability, thereby enhancing therapeutic efficacy against obesity and metabolic disorders.

Properties

IUPAC Name

1-(3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53NO5/c1-5-8-10-12-13-14-15-16-17-19-24(34-29(33)27(30-22-31)23(4)7-3)21-26-25(28(32)35-26)20-18-11-9-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHKWVNFZKJLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(C(C)CC)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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